molecular formula C20H23N5O3S B6439908 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylbenzenesulfonyl)pyrrolidine CAS No. 2549021-96-5

3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylbenzenesulfonyl)pyrrolidine

Cat. No.: B6439908
CAS No.: 2549021-96-5
M. Wt: 413.5 g/mol
InChI Key: XXAWIHMQBHCQGB-UHFFFAOYSA-N
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Description

This compound is a synthetic heterocyclic molecule featuring a triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at position 3, a (4-methylbenzenesulfonyl)pyrrolidine moiety, and a methyloxymethyl linker (Figure 1). The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, while the sulfonamide (tosyl) group improves solubility and may act as a pharmacophore for protein binding .

Properties

IUPAC Name

3-cyclopropyl-6-[[1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-14-2-6-17(7-3-14)29(26,27)24-11-10-15(12-24)13-28-19-9-8-18-21-22-20(16-4-5-16)25(18)23-19/h2-3,6-9,15-16H,4-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAWIHMQBHCQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tosylation of Pyrrolidine

The 1-position of pyrrolidine is sulfonylated using 4-methylbenzenesulfonyl chloride under basic conditions. This step parallels methodologies for related sulfonylated pyrrolidines.

Representative Procedure
A solution of pyrrolidine (1.0 equiv) in dichloromethane is treated with triethylamine (2.5 equiv) and 4-methylbenzenesulfonyl chloride (1.2 equiv) at 0°C. The mixture is stirred at 25°C for 12 hours, washed with aqueous HCl (1M), and purified via recrystallization to yield 1-(4-methylbenzenesulfonyl)pyrrolidine .

ParameterValue
Yield85–90%
SolventDichloromethane
Temperature0°C → 25°C

Hydroxymethylation at the 3-Position

Introduction of the hydroxymethyl group is achieved through Mannich-type reactions or alkylation .

Example
Treating 1-(tosyl)pyrrolidine with formaldehyde and a catalytic amount of acetic acid at 60°C generates the 3-hydroxymethyl derivative. The reaction proceeds via iminium ion intermediacy.

Construction of the Triazolo[4,3-b]pyridazine Moiety

The triazolopyridazine ring is assembled through cyclocondensation, followed by cyclopropyl substitution.

Cyclocondensation of Diamines

A 4,5-diaminopyridazine derivative is condensed with nitrous acid to form the triazole ring.

Protocol
4,5-Diamino-6-chloropyridazine (1.0 equiv) is treated with sodium nitrite (1.5 equiv) in aqueous HCl at −5°C. The intermediate diazonium salt undergoes intramolecular cyclization upon warming to 25°C, yielding 6-chloro-triazolo[4,3-b]pyridazine .

ParameterValue
Yield70–75%
Cyclizing AgentNaNO₂/HCl
Key IntermediateDiazonium salt

Coupling of Pyrrolidine and Triazolopyridazine Fragments

The oxymethyl linker is established through a nucleophilic substitution or Mitsunobu reaction .

Chloromethyl Intermediate Formation

The 3-hydroxymethyl group on pyrrolidine is converted to a chloromethyl derivative using thionyl chloride.

Procedure
3-Hydroxymethyl-1-(tosyl)pyrrolidine (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in dichloromethane for 3 hours. The solvent is evaporated to yield the chloromethyl intermediate.

Etherification with Triazolopyridazine

The chloromethyl-pyrrolidine reacts with the hydroxyl group of 3-cyclopropyl-triazolo[4,3-b]pyridazin-6-ol under basic conditions.

Optimized Conditions
A mixture of chloromethyl-pyrrolidine (1.0 equiv), triazolopyridazin-6-ol (1.1 equiv), and K₂CO₃ (2.0 equiv) in DMF is stirred at 60°C for 6 hours. The product is purified via silica gel chromatography.

ParameterValue
Yield65–70%
BaseK₂CO₃
SolventDMF

Critical Analysis of Methodologies

Efficiency of Tosylation

Mesylation and tosylation protocols from piperidine derivatives were adapted for pyrrolidine, achieving >85% yields. Excess sulfonyl chloride (1.2 equiv) ensures complete conversion.

Regioselectivity in Triazole Formation

Cyclocondensation using NaNO₂/HCl avoids regioisomeric mixtures, favoring the [4,3-b] fusion over [1,5-a] due to electronic effects.

Challenges in Cyclopropane Stability

The cyclopropyl group’s strain necessitates mild coupling conditions (e.g., Pd catalysis at 80°C) to prevent ring-opening .

Chemical Reactions Analysis

Types of Reactions

3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylbenzenesulfonyl)pyrrolidine undergoes several types of reactions:

  • Oxidation: : This compound can be oxidized under harsh conditions, leading to the formation of sulfoxides and sulfones.

  • Reduction: : Reduction reactions can break down the sulfonyl group, converting it into a simpler alkyl chain.

  • Substitution: : Nucleophilic substitution reactions can replace the sulfonyl group with various other functional groups depending on the reagent used.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can achieve reduction.

  • Substitution: : Nucleophiles like alkoxides, thiolates, and amines can be used in substitution reactions, often requiring a polar solvent and moderate heating.

Major Products

The primary products of these reactions include various sulfoxides, sulfones, and substituted derivatives of the original compound, which may possess distinct biological or chemical properties.

Scientific Research Applications

Structural Characteristics

This compound features a triazolo[4,3-b]pyridazine core linked to a pyrrolidine ring and a 4-methylbenzenesulfonyl group. The unique structural elements contribute to its biological activity by enabling interactions with various molecular targets. The cyclopropyl moiety enhances the compound's pharmacological properties and specificity towards certain enzymes and receptors.

Biological Activities

The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : The triazolo-pyridazine core can inhibit specific enzymes by binding to their active sites. This mechanism is crucial for developing therapeutic agents targeting diseases such as cancer.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that are pivotal in disease mechanisms.

Potential Therapeutic Applications

  • Cancer Treatment : The compound has shown promise as a bromodomain inhibitor, particularly targeting BRD4, which plays a role in cancer progression. Bromodomain inhibitors are emerging as potential anti-cancer agents due to their ability to disrupt protein-protein interactions involved in transcriptional regulation.
  • Neurological Disorders : Given its structural properties, derivatives of this compound may also be explored for their effects on neurological receptors, potentially leading to treatments for conditions like anxiety or depression.

Synthesis and Derivatives

The synthesis of this compound involves multiple steps that typically include:

  • Formation of the triazolo-pyridazine core.
  • Introduction of the cyclopropyl group.
  • Functionalization of the pyrrolidine ring with the sulfonyl group.

Notable Derivatives

Several derivatives of this compound have been synthesized and evaluated for biological activity:

Compound NameStructural FeaturesBiological Activity
6-Methyl-1,2,4-triazolo[4,3-b]pyridazin-8-olTriazolo-pyridazine core with methyl substitutionPotential enzyme inhibitor
SGX523Contains a similar triazolo-pyridazine motifInhibitor of BRD4 bromodomains
1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,5-dimethoxybenzenesulfonyl)piperazineTriazolo-pyridazine fused with piperazineSelective GABAA receptor agonist

These derivatives illustrate the versatility of the triazolo-pyridazine scaffold and highlight how modifications can enhance biological activity.

Case Studies and Research Findings

Recent studies have focused on elucidating the binding modes and affinities of this compound using techniques such as X-ray crystallography. These studies reveal how specific modifications to the core structure can significantly influence biological activity and selectivity towards molecular targets.

Example Case Study

A study investigating the interaction of derivatives with BRD4 demonstrated that certain modifications increased binding affinity and selectivity. This research utilized both in vitro assays and computational modeling to predict interactions and optimize lead compounds for further development.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, including enzymes and receptors. Its unique structural features allow it to fit into the active sites of these targets, modulating their activity. The exact pathways involved can vary depending on the biological context but generally include inhibition or activation of enzyme activity, blocking of receptor sites, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The compound shares structural homology with other triazolo-pyridazine derivatives, such as (S)-3-(1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)-N-isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (PDB ligand ID: 5TF) . Table 1 highlights critical differences:

Feature Target Compound 5TF Ligand
Core Structure Triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine
Position 3 Substituent Cyclopropyl 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl (chiral center)
Position 6 Substituent (4-Methylbenzenesulfonyl)pyrrolidine via methyloxymethyl linker N-isopropylamine
Molecular Weight ~520 g/mol (estimated) ~365 g/mol
Solubility Moderate (sulfonamide enhances aqueous solubility) Lower (hydrophobic pyrrolopyridine group)

The target compound’s tosyl-pyrrolidine group likely confers higher solubility and distinct binding kinetics compared to the 5TF ligand’s isopropylamine, which prioritizes steric interactions .

Bioactivity and Therapeutic Potential

While direct bioactivity data for the target compound are unavailable, analogues like the 5TF ligand are investigated for kinase inhibition (e.g., JAK/STAT pathways) . The cyclopropyl group in the target compound may reduce off-target effects by limiting conformational flexibility, a common issue in smaller triazolo-pyridazine derivatives .

Toxicity Considerations

Heterocyclic amines, such as IQ-type carcinogens (e.g., 2-amino-3-methylimidazo[4,5-f]quinoline), share structural motifs with triazolo-pyridazines but exhibit mutagenicity due to planar aromatic systems . The target compound’s non-planar cyclopropyl and sulfonamide groups likely mitigate such risks, aligning with modern design principles to reduce toxicity .

Comparative Pharmacokinetics (PK)

Compared to the 5TF ligand, the target compound’s higher molecular weight and sulfonamide group may prolong half-life but reduce blood-brain barrier (BBB) penetration, limiting CNS applications. Conversely, the 5TF ligand’s lower polarity favors CNS uptake .

Biological Activity

The compound 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(4-methylbenzenesulfonyl)pyrrolidine represents a novel heterocyclic structure with potential therapeutic applications. Its unique molecular design incorporates a triazolo-pyridazine core, which is known for its diverse biological activities, particularly in the field of medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula : C19H20N7O2S
  • Molecular Weight : Approximately 365.152 g/mol
  • Structural Components :
    • A cyclopropyl group attached to a triazole ring.
    • A pyridazine moiety that enhances biological activity.
    • A pyrrolidine ring that contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The triazolo-pyridazine core is known to inhibit various enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate signaling pathways through receptor interactions, leading to various biological effects.

Antitumor Activity

Recent studies have highlighted the potential of triazolo-pyridazine derivatives as inhibitors of c-Met kinase, a target in cancer therapy. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating strong inhibitory effects ( ).

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor of enzymes such as xanthine oxidase and other kinases. For example, studies have shown that certain derivatives exhibit moderate inhibitory activity against xanthine oxidase with IC50 values ranging from 72.4 μM to 75.6 μM ( ).

Anti-inflammatory Properties

In addition to its antitumor potential, compounds in this class have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in vitro ( ). This suggests a dual role in both cancer treatment and inflammatory conditions.

Case Studies

Several case studies have been published investigating the biological activity of triazolo-pyridazine derivatives:

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the efficacy of various derivatives against c-Met overexpressing cell lines, revealing promising results for further development as anticancer agents.
  • Mechanistic Studies :
    • Research has focused on elucidating the binding interactions between these compounds and their molecular targets using techniques like X-ray crystallography ( ). This has provided insights into their mechanism of action at the molecular level.

Q & A

Q. What are the common synthetic routes for constructing the triazolopyridazine core in this compound?

The triazolopyridazine core is typically synthesized via oxidative cyclization of hydrazine intermediates. A green chemistry approach involves using sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature for 3 hours, yielding ~73% isolated purity after extraction and alumina plug filtration . Alternative methods include phosphorus oxychloride (POCl₃)-mediated cyclization under reflux for sulfanyl-substituted analogs, though this requires careful handling due to toxicity . Key steps include precursor selection (e.g., hydrazines or mercaptans) and optimizing oxidant-to-substrate ratios to minimize byproducts.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra validate regiochemistry and substituent positions, particularly for distinguishing cyclopropyl and tosyl groups .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for detecting impurities in multi-step syntheses .
  • HPLC-PDA: Reverse-phase HPLC with photodiode array detection assesses purity (>95% threshold for pharmacological studies) .

Q. How can researchers perform initial biological screening for this compound?

  • Kinase Inhibition Assays: Test against CDK8 or related kinases using ATP-binding assays (e.g., ADP-Glo™) to identify IC₅₀ values, as seen in structurally similar triazolopyridazines .
  • Antimicrobial Screening: Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to evaluate MIC values .
  • Cytotoxicity Profiling: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine selectivity indices .

Advanced Research Questions

Q. How can regioselectivity challenges during cyclization steps be resolved?

Regioselectivity in triazolo-ring formation depends on precursor design and reaction conditions:

  • Substituent Effects: Electron-withdrawing groups (e.g., tosyl) on the pyrrolidine nitrogen favor [1,2,4]triazolo[4,3-b]pyridazine over other isomers .
  • Oxidant Selection: Replace NaOCl with DDQ or TEMPO-derived catalysts to modulate ring closure kinetics and reduce side products .
  • Computational Modeling: Density functional theory (DFT) predicts transition-state energies to guide precursor modifications .

Q. How should contradictory biological activity data in related derivatives be addressed?

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., cyclopropyl vs. phenyl groups) to isolate pharmacophore contributions. For example, sulfanyl-linked chlorophenyl groups enhance antimicrobial activity but reduce kinase inhibition .
  • Dose-Response Analysis: Re-test compounds at varying concentrations (nM–µM range) to identify non-linear effects or off-target interactions .
  • Target Validation: Use CRISPR-Cas9 knockout models or competitive binding assays to confirm specificity for suspected targets (e.g., viral proteases) .

Q. What in silico methods are suitable for predicting pharmacological targets?

  • Molecular Docking: Tools like AutoDock Vina or Glide simulate binding to kinase ATP pockets (e.g., CDK8) or viral protease active sites. Focus on hydrogen bonding with pyridazine N-atoms and hydrophobic interactions with cyclopropyl groups .
  • Pharmacophore Mapping: Schrödinger’s Phase identifies essential features (e.g., hydrogen bond acceptors, aromatic rings) shared with known inhibitors .
  • ADMET Prediction: SwissADME or ADMETLab2.0 assess solubility, CYP450 interactions, and blood-brain barrier penetration, critical for prioritizing analogs .

Methodological Notes for Experimental Design

  • Synthetic Reproducibility: Document reaction parameters (e.g., solvent purity, stirring rate) rigorously, as minor variations can alter yields in NaOCl-mediated cyclizations .
  • Data Conflict Resolution: Cross-validate biological assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Safety Protocols: Use flame-retardant lab coats and fume hoods when handling sulfonyl chlorides or phosphorus reagents .

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